Desmethyl Hydroxy Cerivastatin Sodium Salt
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Overview
Description
Desmethyl Hydroxy Cerivastatin Sodium Salt is a metabolite of Cerivastatin, a competitive inhibitor of HMG-CoA reductase. This compound is known for its role in lowering cholesterol levels by inhibiting the enzyme responsible for cholesterol synthesis in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desmethyl Hydroxy Cerivastatin Sodium Salt involves the demethylation of Cerivastatin. This process typically requires specific reagents and conditions to achieve the desired product. The exact synthetic route and reaction conditions are proprietary and often involve multiple steps, including protection and deprotection of functional groups, selective oxidation, and purification processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for monitoring and controlling reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Desmethyl Hydroxy Cerivastatin Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Desmethyl Hydroxy Cerivastatin Sodium Salt has various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Cerivastatin and its metabolites.
Biology: Studied for its effects on cellular cholesterol metabolism and its potential role in regulating gene expression related to lipid metabolism.
Medicine: Investigated for its potential therapeutic effects in lowering cholesterol levels and reducing the risk of cardiovascular diseases.
Industry: Used in the development of new cholesterol-lowering drugs and as a quality control standard in pharmaceutical manufacturing
Mechanism of Action
Desmethyl Hydroxy Cerivastatin Sodium Salt exerts its effects by competitively inhibiting hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the enzyme responsible for converting HMG-CoA to mevalonate. This inhibition leads to a decrease in cholesterol synthesis in hepatic cells, upregulation of LDL receptors, and increased hepatic uptake of LDL-cholesterol from the circulation .
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: Another HMG-CoA reductase inhibitor used to lower cholesterol levels.
Simvastatin: A statin similar to Cerivastatin, used for the same purpose.
Rosuvastatin: Known for its high potency in lowering cholesterol levels.
Uniqueness
Desmethyl Hydroxy Cerivastatin Sodium Salt is unique due to its specific metabolic pathway and its role as a metabolite of Cerivastatin. Its distinct chemical structure and metabolic properties make it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C25H31FNNaO6 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-[(2S)-1-hydroxypropan-2-yl]-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H32FNO6.Na/c1-14(2)24-20(9-8-18(30)10-19(31)11-22(32)33)23(16-4-6-17(26)7-5-16)21(13-29)25(27-24)15(3)12-28;/h4-9,14-15,18-19,28-31H,10-13H2,1-3H3,(H,32,33);/q;+1/p-1/b9-8+;/t15-,18-,19-;/m1./s1 |
InChI Key |
KFMSULPGROFJPL-FAEJSEJKSA-M |
Isomeric SMILES |
C[C@H](CO)C1=NC(=C(C(=C1CO)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C(C)C.[Na+] |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)CO)CO)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
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